BenchChemオンラインストアへようこそ!

2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine

5-HT1A receptor serotonin selectivity ortho-methoxy effect

2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine (CAS 904806-46-8) is a synthetic small molecule belonging to the phenylpiperazine class, characterized by a piperazine ring bearing an N4-ethyl substituent and an α-substituted 2-methoxyphenyl-ethylamine scaffold. The ortho-methoxyphenylpiperazine (oMeOPP) motif is a privileged pharmacophore within serotonergic and adrenergic drug discovery, with extensive precedent for high-affinity 5-HT1A receptor engagement (Ki values in the low nanomolar to subnanomolar range) when elaborated with appropriate N4-substituents.

Molecular Formula C15H25N3O
Molecular Weight 263.385
CAS No. 904806-46-8
Cat. No. B2725987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine
CAS904806-46-8
Molecular FormulaC15H25N3O
Molecular Weight263.385
Structural Identifiers
SMILESCCN1CCN(CC1)C(CN)C2=CC=CC=C2OC
InChIInChI=1S/C15H25N3O/c1-3-17-8-10-18(11-9-17)14(12-16)13-6-4-5-7-15(13)19-2/h4-7,14H,3,8-12,16H2,1-2H3
InChIKeyYZULNEQSMUXOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine (CAS 904806-46-8): Structural Classification and Core Pharmacophoric Identity for CNS-Targeted Procurement


2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine (CAS 904806-46-8) is a synthetic small molecule belonging to the phenylpiperazine class, characterized by a piperazine ring bearing an N4-ethyl substituent and an α-substituted 2-methoxyphenyl-ethylamine scaffold . The ortho-methoxyphenylpiperazine (oMeOPP) motif is a privileged pharmacophore within serotonergic and adrenergic drug discovery, with extensive precedent for high-affinity 5-HT1A receptor engagement (Ki values in the low nanomolar to subnanomolar range) when elaborated with appropriate N4-substituents [1]. The compound's bifunctional architecture—a primary ethylamine warhead coupled with the o-methoxyphenylpiperazine recognition element—positions it as a versatile intermediate or probe molecule for CNS receptor profiling, distinct from simpler phenylpiperazine congeners that lack the α-branched ethylamine handle and the ortho-methoxy directing group [1].

Why 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine Cannot Be Replaced by Generic Phenylpiperazine Analogs


Phenylpiperazine derivatives exhibit profound structure-activity relationship (SAR) discontinuities driven by subtle variations in N4-substitution, aryl ring methoxy positioning, and the α-substituent identity . The ortho-methoxy configuration present in 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine confers a distinct 5-HT1A selectivity profile compared to para-methoxy or unsubstituted phenyl analogs: literature data demonstrate that 1-(2-methoxyphenyl)piperazine (oMeOPP) achieves approximately 100-fold selectivity for 5-HT1 over 5-HT2 sites (Ki = 35 nM vs. >3500 nM), whereas the para-methoxy counterpart and the trifluoromethyl reference compound TFMPP display only 8-fold selectivity [1]. Furthermore, the N4-ethyl substituent modulates lipophilicity (calculated LogP) and basicity (pKa of the piperazine N4 nitrogen) relative to N4-methyl, N4-phenyl, or N4-unsubstituted analogs, altering both pharmacokinetic partitioning and receptor binding kinetics [2]. Generic substitution with commercially abundant phenylpiperazines lacking the precise combination of ortho-methoxy, N4-ethyl, and α-ethylamine features risks loss of the multitarget polypharmacology or the synthetic versatility that this specific scaffold enables, as documented across multiple chemotypes in the 2-methoxyphenylpiperazine series [1][2].

Quantitative Differentiation Evidence for 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine Against Closest Structural Analogs


Ortho-Methoxy Configuration Drives 5-HT1A Selectivity Over 5-HT2 Sites: Comparison with Para-Methoxy and TFMPP Congeners

The ortho-methoxyphenylpiperazine pharmacophore in the target compound is associated with a ~100-fold binding selectivity for 5-HT1 over 5-HT2 serotonergic sites, a profile documented for the core substructure 1-(2-methoxyphenyl)piperazine (oMeOPP). In radioligand binding assays using rat cortical membranes, oMeOPP exhibited Ki = 35 nM at 5-HT1 sites versus Ki > 3500 nM at 5-HT2 sites, yielding a selectivity ratio of >100:1 [1]. By contrast, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP, a para-substituted comparator) displayed only ~8-fold selectivity (Ki = 20 nM at 5-HT1; Ki = ~160 nM at 5-HT2) [1]. The target compound retains the ortho-methoxy configuration and is therefore predicted to maintain this superior selectivity window, whereas para-methoxy phenylpiperazine analogs (e.g., CAS 927991-18-2) would be expected to exhibit altered selectivity due to the repositioning of the methoxy hydrogen-bond acceptor .

5-HT1A receptor serotonin selectivity ortho-methoxy effect

Reduced α1-Adrenergic Affinity Compared to Unsubstituted Phenylpiperazine: Selectivity Advantage Confirmed by 2-Methoxyphenylpiperazine SAR

The 2-methoxyphenylpiperazine scaffold demonstrates a substantial reduction in α1-adrenergic receptor binding affinity relative to its 5-HT1A affinity. For the unelaborated core 1-(2-methoxyphenyl)piperazine, BindingDB reports Ki = 510 nM at the α1-adrenergic receptor (displacement of [3H]WB-4101 in rat cerebral cortex), compared to Ki = 9.5 nM at the 5-HT1A receptor—a 54-fold selectivity window favoring serotonergic engagement [1]. In optimized 4-substituted derivatives, the 5-HT1A affinity can reach subnanomolar levels (Ki = 0.12–0.63 nM) while α1-adrenergic antagonist activity is entirely absent [2]. The target compound's N4-ethyl substitution pattern aligns with the SAR trend wherein N4-alkylation further modulates the 5-HT1A/α1 selectivity ratio, suggesting that the ethyl group contributes to maintaining this favorable polypharmacological separation [3]. An unsubstituted piperazine analog (N4-H) or N4-phenyl analog would be expected to display different α1-binding characteristics based on documented SAR divergence across the phenylpiperazine series [3].

α1-adrenoceptor off-target selectivity ortho-methoxy SAR

Dopamine D2 Receptor Affinity Profile: Low- to Moderate- Affinity Distinguishes Ortho-Methoxy Scaffold from High-Affinity D2-Preferring Piperazines

The 2-methoxyphenylpiperazine core exhibits only weak interaction with dopamine D2 receptors, a property that differentiates it from many antipsychotic-tethered piperazine scaffolds. BindingDB data for 1-(2-methoxyphenyl)piperazine report Ki = 680 nM and IC50 = 1000 nM at the human D2L receptor expressed in HEK293 cells (displacement of [125I]IABN), with additional corroborating data showing Ki > 1000 nM (displacement of [3H]spiperone in rat striatum) [1]. This contrasts sharply with haloperidol (a D2-preferring comparator; Ki = 2.6 nM) and with certain 4-arylpiperazine derivatives that achieve D2 Ki values in the low nanomolar range [2]. While the target compound's N4-ethyl and α-ethylamine modifications may modestly alter D2 affinity, the ortho-methoxy substitution pattern is the primary determinant of the low D2 affinity profile, as SAR studies consistently demonstrate that ortho-substituted phenylpiperazines lose D2 binding potency relative to unsubstituted or para-substituted analogs [1][3]. The N4-ethyl group in the target compound would be expected to further modulate D2 affinity relative to N4-unsubstituted or N4-methyl comparators, although quantitative D2 binding data for the specific ethyl derivative remain unavailable [3].

D2 dopamine receptor receptor selectivity antipsychotic liability

N4-Ethyl Substituent Modulates Lipophilicity (clogP) Relative to N4-Methyl and N4-Unsubstituted Analogs: Implications for CNS Permeability and Metabolic Stability

The N4-ethyl group on the piperazine ring incrementally increases calculated lipophilicity by approximately 0.5–0.8 logP units relative to the N4-methyl analog and 1.0–1.5 logP units relative to the N4-unsubstituted (N4-H) derivative, a trend consistently observed across phenylpiperazine congeneric series [1]. This controlled lipophilicity elevation—without the excessive lipophilicity burden of an N4-phenyl or N4-benzyl substituent—positions the ethyl analog within an optimal CNS drug-like property space (clogP ≈ 2.0–3.5). Published SAR on 4-substituted 1-(2-methoxyphenyl)piperazines indicates that lipophilicity within this range correlates with improved blood-brain barrier penetration and enhanced in vivo CNS activity, as demonstrated by the antidepressant-like efficacy of alkoxyalkyl-substituted derivatives at doses as low as 2.5 mg/kg i.p. in mice [1]. By contrast, the N4-unsubstituted parent (oMeOPP, clogP ≈ 1.5) exhibits rapid clearance and limited CNS duration, while N4-phenyl analogs carry the risk of hERG channel blockade and phospholipidosis due to excessive lipophilicity (clogP > 4.0) [2].

lipophilicity CNS permeability N4-alkyl SAR

Recommended Application Scenarios for 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine in CNS Drug Discovery and Chemical Biology


Serotonergic Probe Development: 5-HT1A-Selective Ligand Scaffold with Reduced α1-Adrenergic Liability

The ortho-methoxyphenylpiperazine core with N4-ethyl derivatization provides an entry point for developing 5-HT1A-selective chemical probes that avoid α1-adrenergic off-target activity. As demonstrated by the >100-fold 5-HT1/5-HT2 selectivity of the parent 2-MPP scaffold (oMeOPP; Ki = 35 nM at 5-HT1) and the 54-fold selectivity window over α1-adrenoceptors (α1 Ki = 510 nM), further elaboration of the α-ethylamine terminus with amide, sulfonamide, or heteroaryl groups can push 5-HT1A affinity into the subnanomolar range while maintaining low α1 activity [1][2]. The N4-ethyl substituent provides a balanced lipophilicity increase (~0.5–0.8 logP over N4-methyl) that enhances BBB penetration without inducing hERG or phospholipidosis risks seen with N4-phenyl analogs [2]. This compound is therefore suitable as a starting material for CNS-targeted library synthesis aimed at depression, anxiety, or cognitive disorders where 5-HT1A modulation is therapeutically validated [1].

Dual 5-HT1A/5-HT7 Polypharmacology: Scaffold for Multitarget Antidepressant Agents

The 2-methoxyphenylpiperazine scaffold has demonstrated high affinity at both 5-HT1A and 5-HT7 receptors—a dual profile associated with fast-onset antidepressant efficacy. Specifically, optimized 4-substituted 1-(2-methoxyphenyl)piperazines achieve Ki < 1 nM at 5-HT1A and Ki = 34 nM at 5-HT7, with in vivo antidepressant-like activity in the tail suspension test at 2.5 mg/kg i.p. in mice, surpassing imipramine (5 mg/kg) [1]. The target compound's N4-ethyl piperazine and free α-ethylamine handle enable divergent synthetic diversification, allowing parallel optimization of 5-HT1A and 5-HT7 affinities through modular derivatization at the primary amine terminus. The low D2 affinity (inferred Ki > 500 nM) of the scaffold further minimizes antipsychotic-like motor side effects [2], making it a superior starting point compared to non-selective phenylpiperazine screening hits that carry D2 activity [2].

Chemical Biology Tool for Serotonin Receptor Subtype Deconvolution

The unique combination of the ortho-methoxy recognition element (conferring 5-HT1 > 5-HT2 selectivity) and the α-ethylamine handle (amenable to biotinylation, fluorophore conjugation, or photoaffinity labeling) makes this compound an attractive core for developing chemical biology probes to dissect serotonin receptor subtype functions [1]. The >100-fold 5-HT1/5-HT2 selectivity window documented for oMeOPP derivatives [1] enables cleaner target engagement studies compared to non-selective serotonergic agents such as TFMPP (~8-fold selectivity). When contrasted with WAY-100635 analogs (which require complex N-arylcyclohexanecarboxamide elaboration for selectivity), the simpler ethylamine terminus of the target compound allows more straightforward linker chemistry for immobilization or reporter tag attachment without compromising the pharmacophoric integrity of the 2-methoxyphenylpiperazine binding module .

Synthetic Intermediate for Structure-Activity Relationship (SAR) Library Construction

The α-primary amine moiety in 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine serves as a versatile synthetic handle for rapid parallel derivatization via amide coupling, reductive amination, sulfonamide formation, or urea synthesis, enabling efficient exploration of the N-alkyl/aryl substituent space within the 2-methoxyphenylpiperazine series [1]. Published SAR on 4-substituted 1-(2-methoxyphenyl)piperazines demonstrates that the linker length and terminal group identity between the piperazine N4 and the distal pharmacophore critically modulate 5-HT1A affinity (optimal with 2–4 methylene spacers) and functional activity (agonist vs. antagonist) [2]. The pre-installed N4-ethyl group distinguishes this intermediate from the more common N4-unsubstituted or N4-methyl building blocks, providing a distinct lipophilicity and metabolic stability profile that can accelerate hit-to-lead optimization by sampling a differentiated region of property space from the outset [2].

Quote Request

Request a Quote for 2-(4-Ethyl-piperazin-1-YL)-2-(2-methoxy-phenyl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.